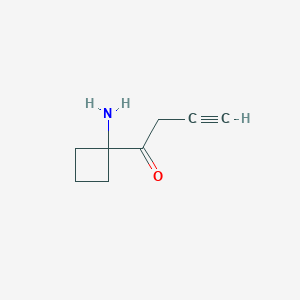

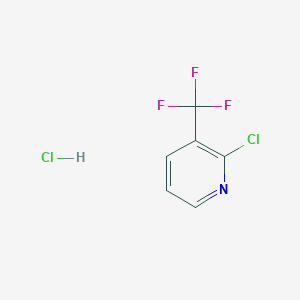

![molecular formula C17H15NO3 B15251608 1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 28842-48-0](/img/structure/B15251608.png)

1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is an anthracene derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features an anthracene core with hydroxy and amino substituents, making it a versatile molecule for research and industrial applications.

Synthetic Routes and Reaction Conditions:

-

Gas Phase Fixed Bed Oxidation Method:

Procedure: The starting material, refined anthracene, is vaporized and mixed with air in a vaporization chamber. The mixture is then passed through an oxidation chamber containing vanadium pentoxide (V2O5) catalyst at approximately 389°C. The product is obtained after condensation.

Conditions: Temperature around 389°C, V2O5 catalyst.

-

Liquid Phase Oxidation Method:

Procedure: Refined anthracene is dissolved in trichlorobenzene in a reaction vessel. Nitric acid is added dropwise while maintaining the reaction temperature between 105-110°C. The by-product nitrogen monoxide is removed, and the solvent is evaporated under reduced pressure to yield the product.

Conditions: Temperature 105-110°C, trichlorobenzene solvent, nitric acid.

-

Phthalic Anhydride Method:

Procedure: Phthalic anhydride is dissolved in benzene and heated to 370-470°C. The mixture is passed through a silicon-aluminum catalyst to achieve gas-phase condensation, resulting in the product.

Conditions: Temperature 370-470°C, silicon-aluminum catalyst.

-

Carboxyl Synthesis Method:

Procedure: Benzene is reacted with carbon monoxide under a pressure of 4.88 MPa at 200°C for 4 hours. The reaction is monitored until the pressure stabilizes, indicating completion.

Conditions: Temperature 200°C, pressure 4.88 MPa, carbon monoxide.

Types of Reactions:

-

Oxidation:

Reagents and Conditions: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.

Products: Oxidation of the hydroxy group can lead to the formation of quinones.

-

Reduction:

Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually carried out in an inert atmosphere.

Products: Reduction can convert the quinone moiety back to the hydroxy form.

-

Substitution:

Reagents and Conditions: Electrophilic substitution reactions can occur with reagents like halogens or nitro compounds under acidic conditions.

Products: Substituted anthracene derivatives with various functional groups.

Aplicaciones Científicas De Investigación

1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione has several applications in scientific research:

-

Chemistry:

- Used as a precursor in the synthesis of other anthracene derivatives.

- Employed in photophysical and electrochemical studies due to its unique optical properties.

-

Biology:

- Investigated for its potential as a fluorescent probe in biological imaging.

- Studied for its interactions with biological macromolecules like DNA and proteins.

-

Medicine:

- Explored for its anticancer properties, particularly in inhibiting cancer cell proliferation and inducing apoptosis.

- Potential use in drug delivery systems due to its ability to interact with cellular targets.

-

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of organic electronic materials.

Mecanismo De Acción

The mechanism of action of 1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione involves its interaction with various molecular targets and pathways:

-

Molecular Targets:

- Binds to DNA and interferes with replication and transcription processes.

- Inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases.

-

Pathways:

- Induces apoptosis through the activation of caspases and the mitochondrial pathway.

- Modulates oxidative stress by acting as an antioxidant.

Comparación Con Compuestos Similares

- 9,10-Anthraquinone

- 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione

- 9-(4-Phenyl)anthracene

- 9-(4-Phenylethynyl)anthracene

- 9,10-Bis(phenylethynyl)anthracene

Uniqueness:

- The presence of both hydroxy and amino groups in 1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione provides unique reactivity and interaction profiles.

- Its specific substitution pattern allows for distinct photophysical and electrochemical properties compared to other anthracene derivatives.

Propiedades

Número CAS |

28842-48-0 |

|---|---|

Fórmula molecular |

C17H15NO3 |

Peso molecular |

281.30 g/mol |

Nombre IUPAC |

1-hydroxy-4-(propan-2-ylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C17H15NO3/c1-9(2)18-12-7-8-13(19)15-14(12)16(20)10-5-3-4-6-11(10)17(15)21/h3-9,18-19H,1-2H3 |

Clave InChI |

QQOJBTKAGBIFRS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)

![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)

![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)